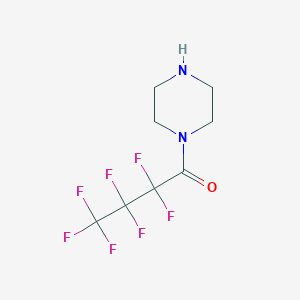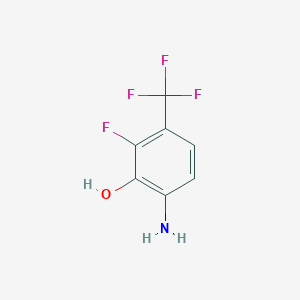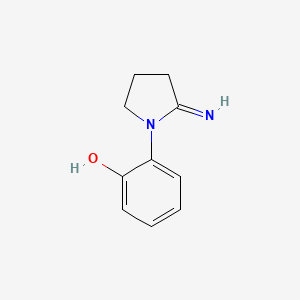![molecular formula C12H8O3S B14141449 Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone CAS No. 868944-61-0](/img/structure/B14141449.png)
Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone is a chemical compound that features a unique structure combining a benzo[1,3]dioxole ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone typically involves the coupling of benzo[1,3]dioxole derivatives with thiophene derivatives. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction uses a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), in the presence of a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic coupling reactions on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[1,3]dioxole ring but differ in their substituents.
Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.
Uniqueness
Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone is unique due to its combination of the benzo[1,3]dioxole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and pharmaceuticals.
Propiedades
Número CAS |
868944-61-0 |
|---|---|
Fórmula molecular |
C12H8O3S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C12H8O3S/c13-12(11-2-1-5-16-11)8-3-4-9-10(6-8)15-7-14-9/h1-6H,7H2 |
Clave InChI |
ZEWFHGWCFOHQLO-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)


![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)


![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)


![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)

